N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C42H60ClN5O7 |

|---|---|

Peso molecular |

782.4 g/mol |

Nombre IUPAC |

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

PVVXUYTUWFXSAS-UHFFFAOYSA-M |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Fluorescent Labeling

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized fluorescent probe designed for the targeted labeling of biomolecules. This molecule incorporates a bright and photostable cyanine 5 (Cy5) dye, which fluoresces in the far-red region of the spectrum, minimizing background fluorescence from endogenous cellular components. It is functionalized with two distinct polyethylene glycol (PEG) linkers. One linker is a methoxy-terminated PEG4 chain (m-PEG4), which enhances aqueous solubility and reduces non-specific binding. The other is an azide-terminated PEG3 chain (azide-PEG3), which serves as a reactive handle for covalent attachment to other molecules via "click chemistry."

The azide group's high selectivity and stability make it an ideal functional group for bioconjugation under mild, aqueous conditions.[1] This allows for the precise and efficient labeling of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules that have been modified to contain a complementary alkyne group. Its properties make it a valuable reagent for researchers in molecular biology, drug development, and diagnostics.

Core Properties and Specifications

The utility of this compound stems from its well-defined chemical and photophysical properties. These characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [2] |

| Molecular Weight | 782.4 g/mol | [2] |

| Excitation Maximum (λex) | ~649 nm | [2][3] |

| Emission Maximum (λem) | ~667 nm | [2][3] |

| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Reactive Group | Azide (-N₃) | [4][5] |

| Storage | -20°C, protect from light | [2] |

Chemical Structure and Labeling Principle

The fundamental application of this compound is the covalent attachment of the Cy5 fluorophore to a target molecule. This is achieved through the highly efficient and specific reaction between the terminal azide group on the PEG3 linker and an alkyne group on the target biomolecule. This reaction, a cornerstone of click chemistry, can be performed in two primary ways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The choice between CuAAC and SPAAC depends on the nature of the biomolecule and the experimental context. CuAAC is generally faster but requires a copper catalyst that can be toxic to living cells. SPAAC is copper-free and thus more suitable for live-cell imaging, but it requires the target molecule to be modified with a strained alkyne, such as DBCO or BCN.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling proteins in a cell lysate but can be modified for other biomolecules like oligonucleotides.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (pH 7.4)

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

DMSO for dissolving the Cy5 probe

Procedure:

-

Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL for proteins).

-

Prepare Cy5 Probe: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:5 (e.g., for a final concentration of 0.5 mM Cu²⁺, use 2.5 mM THPTA). Let this mixture stand for a few minutes.[2]

-

Reaction Assembly: a. To your biomolecule solution, add the desired molar excess of the Cy5-azide probe (typically 5-20 equivalents). b. Add the CuSO₄/THPTA premix to the reaction tube. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer periods for sensitive biomolecules.

-

Purification: Remove the excess dye and catalyst components. For proteins, this can be achieved via dialysis, size-exclusion chromatography (e.g., Sephadex G-25 column), or ultrafiltration. For oligonucleotides, ethanol precipitation is a common method.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for live-cell labeling or for biomolecules that are sensitive to copper.

Materials:

-

This compound

-

Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Biomolecule: Dissolve the strained alkyne-modified biomolecule in the reaction buffer. For live-cell labeling, the biomolecule may already be incorporated into the cellular structure.

-

Prepare Cy5 Probe: Prepare a stock solution of this compound in a biocompatible solvent like DMSO.

-

Reaction: Add the Cy5-azide probe to the solution containing the strained alkyne-modified biomolecule. A molar excess of 3-5 fold is a good starting point.

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.

-

Purification: If performed in vitro, purify the labeled biomolecule using methods described in the CuAAC protocol (dialysis, chromatography, etc.) to remove unreacted dye. For cellular imaging, washing the cells with fresh media is typically sufficient to remove excess, unbound probe.

Applications in Research and Development

The versatility of this compound makes it applicable to a wide array of research areas:

-

Proteomics: Labeling of alkyne-modified proteins for visualization in gels, on blots, or for pull-down assays.

-

Genomics and Transcriptomics: Fluorescently tagging alkyne-modified DNA or RNA for applications in fluorescence in situ hybridization (FISH) or for tracking nucleic acids within cells.

-

Cell Biology: In vivo labeling of cellular components. For example, metabolic labeling where cells are fed an alkyne-modified sugar, amino acid, or nucleoside, which is incorporated into biomolecules. These can then be visualized by reacting with the Cy5-azide probe.

-

Drug Development: As a component of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently tagged linker to study PROTAC distribution and mechanism of action.[6][7][8]

-

Diagnostics: Development of fluorescent probes for the detection of specific biomarkers that have been tagged with an alkyne group.

References

- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 5. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent labeling reagent crucial for advanced life sciences research and drug development. This molecule integrates a Cy5 fluorophore with a bifunctional polyethylene glycol (PEG) linker, enabling the precise and efficient labeling of biomolecules through "click chemistry."

Core Structure and Properties

This compound is a specialized chemical compound designed for bioorthogonal labeling. Its structure consists of three key components: a Cy5 fluorescent dye, a PEG linker, and a terminal azide group. The Cy5 dye is a far-red fluorescent probe, making it ideal for applications requiring low background fluorescence and deep tissue penetration. The PEG linker, composed of a PEG4 and a PEG3 chain, enhances the molecule's solubility in aqueous solutions and provides a flexible spacer to minimize steric hindrance during conjugation. The terminal azide group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for highly specific and efficient covalent bond formation with alkyne-modified biomolecules.[1][2][3]

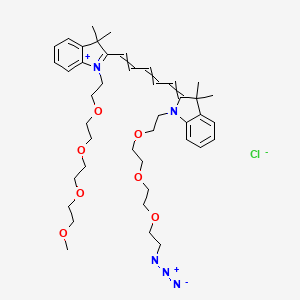

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The unique combination of a far-red dye and a hydrophilic PEG linker imparts desirable properties for various bioconjugation applications. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C42H60ClN5O7 | [2][3][4] |

| Molecular Weight | 782.40 g/mol | [2][4] |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [2] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Purity | >97% | [2] |

| Storage Conditions | -20°C | [2] |

Applications in Research and Drug Development

The primary application of this compound is in the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which is ideal for working with sensitive biological samples.[5][6]

The azide functionality of the molecule allows it to react specifically with biomolecules that have been metabolically, enzymatically, or chemically modified to contain a terminal alkyne group. This enables a wide range of applications, including:

-

Proteomics: Labeling and visualization of alkyne-modified proteins for studies of protein expression, localization, and dynamics.

-

Genomics: Fluorescent tagging of alkyne-modified DNA and RNA for applications in gene expression analysis and cellular imaging.

-

Glycobiology: Detection and imaging of glycans by labeling metabolically incorporated alkyne-containing sugars.

-

Drug Development: As a fluorescent PROTAC (Proteolysis Targeting Chimera) linker, it can be used in the synthesis and evaluation of novel therapeutic agents.[7] It is also instrumental in the development of antibody-drug conjugates (ADCs).[8]

The general workflow for labeling a target protein with this compound is depicted in the following diagram:

Caption: Experimental workflow for protein labeling.

Experimental Protocols

The following section provides a detailed, generalized protocol for the copper-catalyzed click chemistry labeling of an alkyne-modified biomolecule with this compound. This protocol can be adapted for various biomolecules, such as proteins and nucleic acids.

Materials and Reagents

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Triethylammonium acetate buffer (2M, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Inert gas (e.g., argon or nitrogen)

-

Acetone (for precipitation)

Stock Solution Preparation

-

This compound Stock (10 mM): Dissolve the appropriate amount of this compound in DMSO.

-

CuSO4 Stock (100 mM): Dissolve CuSO4 in deionized water.

-

THPTA Stock (200 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.

Labeling Protocol

-

Dissolve the alkyne-modified biomolecule in deionized water.

-

Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO to the solution.

-

Add the 10 mM this compound stock solution. The molar ratio of the dye to the biomolecule may need to be optimized, but a 4-10 fold molar excess of the dye is a good starting point.[8]

-

Prepare the Cu(I)-THPTA complex by mixing the 100 mM CuSO4 stock and 200 mM THPTA stock in a 1:2 molar ratio. Let it stand for a few minutes.

-

Add the Cu(I)-THPTA complex to the reaction mixture. A final concentration of approximately 25 equivalents relative to the azide is recommended.[8]

-

Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution. A final concentration of approximately 40 equivalents relative to the azide is recommended.[8]

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[8]

Purification of the Labeled Biomolecule

-

The labeled biomolecule can be purified from unreacted reagents using methods such as size-exclusion chromatography, affinity purification, or precipitation with acetone or ethanol.[8][9]

-

For precipitation, add at least a 4-fold volume of cold (-20°C) acetone to the reaction mixture, mix thoroughly, and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the labeled biomolecule.

-

Carefully discard the supernatant.

-

Wash the pellet with cold acetone, centrifuge again, and discard the supernatant.

-

Air-dry the pellet and resuspend it in an appropriate buffer for downstream applications.

The underlying chemical transformation in this protocol is the CuAAC reaction, which is illustrated below:

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, favorable physicochemical properties, and the specificity of the click chemistry reaction make it an excellent choice for a wide array of bioconjugation applications, from basic research to the development of next-generation therapeutics. The protocols and data presented in this guide are intended to facilitate the successful application of this reagent in your research endeavors.

References

- 1. Azide | BroadPharm [broadpharm.com]

- 2. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. interchim.fr [interchim.fr]

- 6. interchim.fr [interchim.fr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axispharm.com [axispharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile bifunctional molecule integral to modern biochemical and pharmaceutical research. This technical guide elucidates its core mechanism of action, which is not one of direct biological activity, but rather as a sophisticated tool for bio-orthogonal labeling and detection. The molecule's architecture, comprising a Cy5 fluorescent dye, polyethylene glycol (PEG) linkers, and a terminal azide group, enables the precise and efficient tagging of target molecules in complex biological systems. This guide will detail the individual contributions of these components, provide structured quantitative data, and present detailed experimental protocols for its application in cellular imaging and proteomics.

Core Mechanism of Action: A Tripartite Functional Architecture

The "mechanism of action" of this compound is best understood by dissecting its three key functional domains: the Cy5 fluorophore for detection, the PEG linkers for enhanced biocompatibility, and the azide group for bio-orthogonal conjugation.

Cy5 Fluorophore: The Reporting Unit

The Cy5 moiety is a member of the cyanine family of fluorescent dyes, known for their high molar extinction coefficients and strong fluorescence emission in the far-red region of the spectrum.[1][2] This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio.[1]

The fluorescence mechanism of Cy5 is governed by the principles of electron excitation and relaxation, often visualized using a Jablonski diagram.[3] Upon absorption of light at its maximum excitation wavelength, an electron in the Cy5 molecule is promoted to a higher energy state.[3] Following a rapid, non-radiative vibrational relaxation to the lowest excited singlet state, the electron returns to the ground state, emitting the energy difference as a photon of light at a longer wavelength (fluorescence).[3]

Polyethylene Glycol (PEG) Linkers: The Solubility and Biocompatibility Enhancers

The molecule incorporates two polyethylene glycol (PEG) chains of different lengths (PEG4 and PEG3). PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and research tools.[4][5][6]

The primary roles of the PEG linkers in this compound are:

-

Increased Aqueous Solubility: The hydrophilic nature of the PEG chains enhances the molecule's solubility in aqueous buffers, which is crucial for its use in biological experiments.[7]

-

Reduced Non-specific Binding: PEG chains form a hydration shell, which can minimize non-specific interactions with proteins and cell membranes, thereby reducing background signal.[7]

-

Improved Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it suitable for applications in living cells and organisms.[4][8]

-

Flexible Spacer: The PEG chains act as flexible spacers, reducing steric hindrance between the Cy5 dye and the target molecule, which can be important for maintaining the biological activity of the labeled molecule and the fluorescence properties of the dye.

Azide Group: The Bio-orthogonal Handle for "Click Chemistry"

The terminal azide group (-N3) is the key to the molecule's utility as a labeling reagent. The azide group is small, metabolically stable, and essentially absent in most biological systems, making it an ideal "bio-orthogonal" handle.[9] This means it can undergo a specific chemical reaction within a complex biological environment without interfering with native biochemical processes.[10][11]

The primary reaction involving the azide group is the azide-alkyne cycloaddition , a cornerstone of "click chemistry."[12] This reaction forms a stable triazole ring, covalently linking the this compound molecule to a target molecule that has been pre-functionalized with an alkyne group.[1] There are two main variants of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction is catalyzed by copper(I) ions.[1][12] While very effective, the potential cytotoxicity of copper has led to the development of copper-free alternatives for live-cell imaging.[1][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a toxic metal catalyst.[14] This makes SPAAC particularly well-suited for labeling molecules in living systems.[]

Quantitative Data

The performance of this compound as a labeling reagent is dependent on the properties of its constituent parts and the efficiency of the conjugation chemistry.

| Property | Value | Reference(s) |

| Cy5 Optical Properties | ||

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.27 | [3] |

| Azide-Alkyne Cycloaddition Kinetics | ||

| CuAAC Second-order rate constant | 10² - 10³ M⁻¹s⁻¹ | [10] |

| SPAAC Second-order rate constant | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |

Experimental Protocols

The following are generalized protocols for the use of this compound in protein labeling applications. Optimization will be required for specific experimental systems.

Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This protocol describes the introduction of an alkyne handle into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

Alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Culture mammalian cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium for a period of 30-60 minutes to deplete intracellular methionine pools.

-

Replace the methionine-free medium with medium containing the alkyne-containing amino acid analog (e.g., 25-50 µM HPG) and incubate for the desired labeling period (e.g., 1-24 hours).

-

Wash the cells twice with ice-cold PBS.

-

For analysis of cell lysates, lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

For imaging, proceed to the in-situ labeling protocol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Cell Lysates

Materials:

-

Alkyne-labeled cell lysate (from Protocol 3.1)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., THPTA)

-

PBS or other suitable buffer

Procedure:

-

To the alkyne-labeled cell lysate, add this compound to a final concentration of 10-100 µM.

-

Prepare a fresh solution of the copper catalyst premix. For example, mix CuSO4 and THPTA in a 1:5 molar ratio.

-

Add the copper catalyst to the lysate to a final concentration of 100-500 µM CuSO4.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The labeled proteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by other downstream applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

Materials:

-

Cells metabolically labeled with an azide-containing precursor (or expressing a protein with a genetically encoded azide-bearing unnatural amino acid)

-

A cyclooctyne-functionalized Cy5 dye (for SPAAC, the azide and alkyne functionalities are reversed on the probe and target compared to the title compound)

-

Cell culture medium

-

PBS

Procedure:

-

After metabolic labeling with an azide-containing precursor, wash the cells twice with warm PBS or culture medium.

-

Add the cyclooctyne-Cy5 conjugate dissolved in culture medium to the cells at a final concentration of 1-20 µM.

-

Incubate for 30-120 minutes at 37°C in a cell culture incubator.

-

Wash the cells three times with warm PBS or culture medium to remove unbound probe.

-

The cells are now ready for fluorescence microscopy imaging.

Visualizations

Caption: Experimental workflow for labeling proteins.

Caption: Mechanism of azide-alkyne cycloaddition.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

Excitation and emission spectra of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Excitation, Emission, and Applications

This technical guide provides a comprehensive overview of the fluorescent probe this compound, designed for researchers, scientists, and drug development professionals. This document details its spectral properties, experimental protocols for its use in bioorthogonal chemistry, and its application in advanced drug discovery techniques such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Spectral Data

This compound is a versatile tool in biochemical and pharmaceutical research. It incorporates a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. This combination of features makes it highly soluble in aqueous media and ideal for fluorescently labeling biomolecules through "Click Chemistry"[1][2][3][4]. The PEG linker enhances solubility and reduces steric hindrance, facilitating efficient conjugation to target molecules[1][2][3].

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum | 649 nm | [1] |

| Emission Maximum | 667 nm | [1] |

| Molecular Weight | 782.4 g/mol | [1] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ at 649 nm | [1] |

| Formula | C₄₂H₆₀ClN₅O₇ | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Purity | >97% | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including the determination of its spectral properties and its use in bioorthogonal labeling reactions.

Measurement of Excitation and Emission Spectra

A fundamental step in characterizing any fluorophore is the determination of its excitation and emission spectra. This is typically performed using a spectrofluorometer.

Objective: To determine the optimal wavelengths for excitation and emission of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)

-

Quartz cuvettes

-

Spectrofluorometer

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to a known approximate value for Cy5, such as 630 nm.

-

Scan a range of emission wavelengths, for instance, from 640 nm to 800 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to the determined emission maximum (approximately 667 nm).

-

Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

The azide group on this compound allows for its covalent attachment to biomolecules containing an alkyne group via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "Click Chemistry".

Objective: To fluorescently label an alkyne-modified biomolecule (e.g., protein, nucleic acid) with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

-

DMSO or DMF for dissolving the dye

Protocol:

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the stabilizing ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound.

-

Add the stabilizing ligand to the mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the low millimolar range.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive to temperature.

-

-

Purification:

-

Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships involving this compound.

References

Technical Guide: Aqueous Solubility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a functionalized cyanine dye used extensively in bioconjugation and fluorescence-based detection assays. This molecule incorporates a Cy5 core, a potent near-infrared (NIR) fluorophore, with two distinct polyethylene glycol (PEG) chains. One chain is terminated with a methoxy group (m-PEG4), while the other is functionalized with an azide (N3) group, enabling covalent attachment to molecules via "click chemistry."

The solubility of such probes in aqueous buffers is a critical parameter for successful experimental outcomes, influencing everything from reaction efficiency in bioconjugation to the potential for dye aggregation in imaging applications. This guide provides a technical overview of the factors governing the aqueous solubility of this compound, summarizes available solubility data, and presents a general protocol for determining its solubility in specific buffers.

Factors Influencing Solubility

The solubility of this compound in aqueous media is primarily dictated by the interplay between its hydrophobic cyanine core and its hydrophilic PEG chains.

-

Cyanine Core: The core indocyanine (Cy5) structure is intrinsically hydrophobic and exhibits limited solubility in water.[1][2][3] In aqueous environments, unmodified cyanine dyes have a strong tendency to form H-aggregates, which can lead to a hypsochromic (blue) shift in absorption and significant fluorescence quenching.[][5]

-

PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established strategy to increase the aqueous solubility and biocompatibility of hydrophobic molecules.[2][3][6] The PEG chains on this molecule (a PEG4 and a PEG3 chain) are hydrophilic and increase the overall polarity of the compound, facilitating its dissolution in water and aqueous buffers.[7][8] This modification is crucial for preventing aggregation and ensuring the dye remains monomeric and fluorescently active in solution.[][9]

-

Buffer Composition: The specific components of the aqueous buffer, including pH, ionic strength, and the presence of salts, can influence the solubility of the dye. While PEGylated dyes are generally robust, it is recommended to assess solubility in the final experimental buffer, especially at high dye concentrations.

The logical relationship between the molecular structure and its resulting solubility is outlined in the diagram below.

References

- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

- 8. N-(m-PEG4)-N'-(azide-PEG3)-Cy5_2107273-02-7_新研博美 [xinyanbm.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a versatile fluorescent probe designed for the specific labeling of biomolecules. We will delve into its chemical properties, detailed experimental protocols for its use in "click chemistry," and its application in advanced imaging techniques.

Introduction to this compound

This compound is a bifunctional molecule that combines a highly fluorescent cyanine 5 (Cy5) dye with a reactive azide group through a flexible polyethylene glycol (PEG) linker. This architecture is specifically designed for bioorthogonal labeling, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2]

The key features of this molecule include:

-

Cy5 Fluorophore : A bright, photostable dye that emits in the far-red region of the spectrum, minimizing background fluorescence from biological samples.[3]

-

Azide Group : A bioorthogonal functional group that specifically reacts with terminal alkynes or strained cyclooctynes. This enables the highly selective "click chemistry" ligation to biomolecules that have been modified to contain a compatible alkyne group.[1][4][5]

-

PEG Linker : The hydrophilic PEG spacer, consisting of a PEG4 and a PEG3 chain, enhances the water solubility of the molecule and the resulting conjugate.[6] This linker also reduces non-specific binding and potential aggregation of the labeled biomolecule.

These properties make this compound an ideal tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where specificity and biocompatibility are paramount.[3]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its physicochemical and spectral characteristics. The table below summarizes the key quantitative data for this compound and the core Cy5 fluorophore.

| Property | Value | Source |

| Chemical Formula | C₄₂H₆₀ClN₅O₇ | [4] |

| Molecular Weight | 782.4 g/mol | [4] |

| CAS Number | 2107273-02-7 | [4] |

| Purity | >95% | [4] |

| Solubility | Water, DMSO, DMF | [4] |

| Storage Conditions | -20°C, protected from light | [4] |

| Excitation Maximum (λex) | ~649 nm | [4] |

| Emission Maximum (λem) | ~667 nm | [4] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at ~646 nm | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.2 in aqueous buffer | [4] |

Experimental Protocols

Labeling of Alkyne-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein that has been pre-modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES).

-

This compound (dissolved in DMSO to a 10 mM stock solution).

-

Copper(II) Sulfate (CuSO₄) solution (20 mM in water).

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (100 mM in water).

-

Sodium Ascorbate solution (300 mM in water, freshly prepared).

-

Spin desalting columns or appropriate HPLC system for purification.

Protocol:

-

Prepare the Protein Solution : Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in a suitable buffer.

-

Prepare the Catalyst Premix : In a microcentrifuge tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio. Let it stand for 5 minutes. This premix helps to stabilize the Cu(I) catalyst.

-

Initiate the Labeling Reaction :

-

To your protein solution, add the this compound stock solution to achieve a 3-10 fold molar excess over the protein.

-

Add the CuSO₄/THPTA premix to a final concentration of 1-2 mM copper.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification of the Labeled Protein :

-

Spin Column Chromatography : For rapid removal of excess dye and reaction components, use a spin desalting column with an appropriate molecular weight cutoff (MWCO).[7][8] Equilibrate the column with your desired storage buffer, then apply the reaction mixture and centrifuge according to the manufacturer's instructions. The purified, labeled protein will be in the eluate.[7]

-

High-Performance Liquid Chromatography (HPLC) : For higher purity, use size-exclusion (SEC) or reverse-phase (RP-HPLC) chromatography.[7][9] Monitor the elution profile at 280 nm (for the protein) and ~650 nm (for the Cy5 dye). Collect the fractions that contain both peaks.

-

Characterization of the Labeled Protein

Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the Cy5 maximum absorbance, ~649 nm (Aₘₐₓ).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 at its Aₘₐₓ (~250,000 cm⁻¹M⁻¹).

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Mass Spectrometry:

To confirm covalent labeling and determine the exact mass of the conjugate, use mass spectrometry techniques such as ESI-MS. The mass of the labeled protein will be the mass of the unlabeled protein plus the mass of the this compound adduct for each successful labeling event.[10]

Advanced Application: Super-Resolution Microscopy

This compound is well-suited for advanced imaging techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution method that allows for imaging beyond the diffraction limit of light.[11][12] The workflow below illustrates the use of this probe in a dSTORM experiment for imaging cell surface proteins.

Factors Influencing Labeling Success and Signal Quality

The quality of the final fluorescently labeled conjugate and the resulting data depend on several factors, from the properties of the dye itself to the experimental conditions. The diagram below outlines these key relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 4. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Highly chromophoric Cy5-methionine for N-terminal fluorescent tagging of proteins in eukaryotic translation systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 11. researchgate.net [researchgate.net]

- 12. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG Spacer in Azide-PEG-Cy5 Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and molecular imaging, the strategic design of chemical probes is paramount. Among these, azide-PEG-Cy5 compounds have emerged as a versatile tool, enabling the precise labeling and tracking of biomolecules. The constituent components of this tripartite molecule—an azide group for bioorthogonal "click" chemistry, a Cy5 fluorescent dye for detection, and a polyethylene glycol (PEG) spacer—each play a critical role. This technical guide delves into the core functions of the PEG spacer, a component that significantly influences the overall performance and applicability of the azide-PEG-Cy5 conjugate. We will explore its impact on solubility, pharmacokinetics, steric hindrance, and binding affinity, supported by quantitative data and detailed experimental protocols.

Enhancing Solubility and Stability

One of the most immediate and impactful roles of the PEG spacer is the enhancement of aqueous solubility.[1][2] The inherent hydrophilicity of the repeating ethylene glycol units counteracts the often hydrophobic nature of the Cy5 dye and the biomolecule to which it is conjugated.[3] This improved solubility is crucial for preventing aggregation in aqueous buffers, a common challenge that can lead to loss of function and inaccurate experimental results.[4]

The PEG spacer also contributes to the stability of the conjugate. By creating a hydrated shell around the molecule, it can protect the Cy5 dye from photobleaching and shield the conjugated biomolecule from enzymatic degradation.[2]

Table 1: Impact of PEGylation on the Solubility of Fluorescent Dyes

| Compound | PEG Spacer Length | Solubility in Aqueous Buffer | Reference |

| Unmodified Styryl Dye | N/A | Limited to Insoluble | [3] |

| PEG750-Styryl Dye | 750 Da | > 1 mM | [3] |

| PEG5000-Styryl Dye | 5000 Da | > 1 mM | [3] |

| Cy5 | N/A | Low water solubility | [1] |

| Azide-PEG3-Cy5 | 3 PEG units | Increased solubility in aqueous media | [1] |

Modulating Pharmacokinetics and Biodistribution

In the context of in vivo applications, such as drug delivery and live-animal imaging, the PEG spacer profoundly alters the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the azide-PEG-Cy5 conjugate. The process of attaching PEG chains, known as PEGylation, increases the hydrodynamic radius of the molecule. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the conjugate in the bloodstream.[5][6]

The length of the PEG spacer is a critical determinant of this effect. Longer PEG chains generally lead to longer circulation times.[7][8][9] This extended half-life allows for a greater window for the probe to reach its target and can reduce the required dosage and frequency of administration.

Table 2: Effect of PEG Spacer Length on the Pharmacokinetics of Nanoparticles

| Nanoparticle Formulation | PEG Spacer Molecular Weight | Plasma Half-life (t½) in mice | Reference |

| Poloxamer-coated PLA NCs | N/A | Short | [6] |

| PLA-PEG 30% NCs | 5 kDa | Significantly increased | [6] |

| PLA-PEG 30% NCs | 20 kDa | Dramatically increased | [6] |

| SPIO-5 | 800 Da | Shorter circulation | [7][8] |

| SPIO-5 | 5000 Da | Longer circulation | [7][8] |

Mitigating Steric Hindrance and Optimizing Binding Affinity

The PEG spacer acts as a flexible linker arm, physically separating the Cy5 dye and the azide reactive group from the conjugated biomolecule. This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of the target molecule.[10][11] For instance, if an azide-PEG-Cy5 compound is used to label an antibody, a sufficiently long PEG spacer ensures that the bulky Cy5 dye does not obstruct the antigen-binding site of the antibody.

However, the length of the PEG spacer must be carefully optimized. While a longer spacer can reduce steric hindrance, an excessively long chain can sometimes lead to a decrease in binding affinity due to increased flexibility and potential masking of the binding site.[12]

Table 3: Influence of PEG Spacer Length on Binding Affinity

| Conjugate | PEG Spacer Length | Effect on Binding Affinity (Kd) | Reference |

| Non-PEGylated glycoconjugate | N/A | Baseline Kd | [10] |

| PEGylated glycoconjugate | Not specified | Larger Kd (weaker affinity) but stronger adhesion inhibition | [10] |

| Protein-polymer conjugate | Increasing number of PEG chains | Decreased binding affinity | [12] |

Experimental Protocols

Synthesis of Azide-PEG-Cy5

The synthesis of Azide-PEG-Cy5 typically involves a multi-step process. A common route is the reaction of an amine-reactive Cy5 NHS ester with an amino-PEG-azide linker.

References

- 1. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docnum.umons.ac.be [docnum.umons.ac.be]

- 8. Impact of the chain length on the biodistribution profiles of PEGylated iron oxide nanoparticles: a multimodal imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular insights into the interactions between PEG carriers and drug molecules from Celastrus hindsii: a multi-scale simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Click Chemistry with Azide-Functionalized Dyes

Introduction: The "Click" Chemistry Revolution

Coined by K.B. Sharpless in 2001, "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and simple to perform in benign solvents, often water.[1] This concept has revolutionized molecular synthesis, particularly in the life sciences, by providing a reliable method for joining molecules together. At the heart of click chemistry is the azide-alkyne cycloaddition, a powerful and versatile reaction for creating stable triazole linkages.[1][2][3]

This reaction is bioorthogonal, meaning it proceeds within a biological system without interfering with native biochemical processes.[4][5] The key functional groups, azides and alkynes, are virtually absent in most biological systems, ensuring that the reaction is highly specific to the intended targets.[6] This guide focuses on the use of azide-functionalized fluorescent dyes, which leverage click chemistry to covalently label and visualize a vast array of biomolecules in research and drug development.

There are two primary forms of the azide-alkyne cycloaddition used for bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, utilizing a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][6][7][8] It is known for its reliability, high yields, and tolerance for a wide range of functional groups and solvents, including water.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC uses a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst.[4][9][10][11] This has made it the gold standard for in vivo imaging and live-cell labeling.[11]

Core Mechanisms of Azide-Alkyne Cycloaddition

Understanding the underlying mechanisms of both CuAAC and SPAAC is crucial for optimizing experimental design and troubleshooting.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient process that specifically yields 1,4-disubstituted 1,2,3-triazoles.[1][12] The mechanism involves the crucial role of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7][13] The reaction proceeds through the formation of a copper-acetylide intermediate.[7][14] The azide then reacts with this intermediate in a stepwise manner, leading to a six-membered copper(III)-metallacycle that rapidly forms the stable triazole product and regenerates the catalyst.[14]

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free reaction driven by the significant ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO).[9][15] This strain deforms the alkyne bond angle from the ideal 180°, making it highly reactive towards an azide.[5] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azide undergoes nucleophilic attack on the strained alkyne, leading directly to the formation of a stable triazole product. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[11]

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation: Quantitative Comparison and Dye Properties

The choice between CuAAC and SPAAC depends heavily on the experimental context. Key quantitative and qualitative differences are summarized below.

Table 1: Comparison of CuAAC and SPAAC Reaction Characteristics

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst Requirement | Copper(I) is essential.[13] | None required.[11] |

| Biocompatibility | Potentially cytotoxic due to copper ions and reactive oxygen species.[4][15] | Highly biocompatible, suitable for in vivo and live-cell applications.[11] |

| Reaction Kinetics | Very fast (10⁷ to 10⁸-fold acceleration over uncatalyzed reaction).[1] | Fast, but generally slower than CuAAC. Rate depends on the specific cyclooctyne used.[9] |

| Reagent Complexity | Requires alkyne, azide, copper source, reducing agent, and ligand.[16] | Requires only the cyclooctyne and the azide.[17] |

| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole.[1] | Forms a mixture of regioisomers. |

| Functional Groups | Terminal alkynes are small and minimally perturbing. | Cyclooctynes (e.g., DBCO) are bulky and may affect biomolecule function. |

Table 2: Representative Spectral Properties of Common Azide-Functionalized Dye Scaffolds

Note: Values are approximate and can vary based on specific chemical structure, solvent, and conjugation state.

| Dye Scaffold | Excitation Max (λex, nm) | Emission Max (λem, nm) | Common Applications |

| Coumarin | 350 - 450 | 430 - 500 | FRET, microscopy, fluorogenic probes.[18][19] |

| Fluorescein | ~494 | ~518 | Microscopy, flow cytometry, immunoassays.[4][19] |

| Rhodamine | 540 - 570 | 560 - 590 | High photostability applications, microscopy.[20] |

| Cyanine (Cy5) | ~649 | ~670 | Far-red imaging, in-vivo imaging, Western blotting.[15][20] |

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis of an azide-functionalized dye and its use in both CuAAC and SPAAC labeling reactions.

Protocol 1: Synthesis of an Azide-Functionalized Dye (Example: 7-(2-azidoethoxy)-4-methylcoumarin)

This protocol describes a Williamson ether synthesis to append an azide group to a coumarin fluorophore.[18]

Materials:

-

7-hydroxy-4-methylcoumarin

-

1-Azido-2-bromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

-

Add 1-Azido-2-bromoethane (1.5 eq) to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot will be less polar than the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and perform a liquid-liquid extraction with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product using column chromatography to obtain pure 7-(2-azidoethoxy)-4-methylcoumarin.[18]

Protocol 2: General CuAAC Bioconjugation

This protocol provides a general workflow for labeling an alkyne-modified biomolecule with an azide-functionalized dye.[16]

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

Procedure:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of all reagents as detailed in Table 3. The sodium ascorbate solution should always be prepared fresh.

-

Combine Reagents: In a microcentrifuge tube, combine the alkyne-modified biomolecule (in an appropriate aqueous buffer), the azide-dye, the copper(II) sulfate, and the stabilizing ligand. Mix gently.

-

Initiate Reaction: To start the reaction, add the freshly prepared sodium ascorbate solution.[13]

-

Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if the dye is photolabile.

-

Purify: Remove unreacted dye and catalyst components using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., spin desalting column), dialysis, or HPLC.[17]

Table 3: Example Reagent Concentrations for a CuAAC Protocol

| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to Alkyne) |

| Alkyne-Biomolecule | Varies | 10-50 µM | 1 |

| Azide-Dye | 10 mM in DMSO | 50-250 µM | 2-5 |

| CuSO₄ | 20 mM | 100-250 µM | 2-5 |

| Ligand (THPTA) | 100 mM | 500-1250 µM | 10-25 (5x excess to Cu) |

| Sodium Ascorbate | 100 mM (Fresh) | 1-5 mM | 20-100 |

Protocol 3: General SPAAC Bioconjugation

This protocol outlines the simpler, catalyst-free workflow for labeling a DBCO-functionalized biomolecule with an azide-dye.[11][21]

Caption: Experimental workflow for a catalyst-free SPAAC bioconjugation reaction.

Procedure:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of the DBCO-modified biomolecule and the azide-functionalized dye.

-

Combine Reactants: In a microcentrifuge tube, simply mix the DBCO-biomolecule (in buffer) with the azide-dye.

-

Incubate: Allow the reaction to proceed. Incubation times can vary from 1-2 hours to overnight, typically at 4°C or room temperature, depending on the reactivity of the specific cyclooctyne and the stability of the biomolecule.[21]

-

Purify: Remove the excess unreacted dye using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[21]

Table 4: Example Reagent Concentrations for a SPAAC Protocol

| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to DBCO) |

| DBCO-Biomolecule | Varies | 10-50 µM | 1 |

| Azide-Dye | 10 mM in DMSO | 50-250 µM | 2-10 |

Applications in Research and Drug Development

The ability to specifically attach fluorescent dyes to biomolecules using click chemistry has opened up numerous applications across the scientific landscape.

Caption: Logical relationships of click chemistry applications in science.

-

Biomolecule Labeling: Click chemistry is widely used to attach dyes to proteins, nucleic acids, lipids, and glycans.[2][22][23] This allows for direct visualization of localization, trafficking, and interactions of these molecules within cells.

-

Live-Cell and In Vivo Imaging: The biocompatibility of SPAAC enables the labeling of molecules in living cells and even whole organisms, like zebrafish, without causing toxicity from copper catalysts.[9][11][24]

-

Drug Discovery and Development: In pharmaceutical sciences, click chemistry is used to synthesize compound libraries for screening and to create antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells.[3][11][15]

-

Glycobiology: Researchers can metabolically label cells with azido-modified sugars.[22] These sugars are incorporated into glycans by the cell's own machinery and can then be visualized by reaction with an alkyne-functionalized dye, providing a powerful tool for studying glycosylation.[9]

-

Materials Science: Click reactions are used to functionalize surfaces, nanoparticles, and polymers, creating advanced materials for diagnostics, purification, and drug delivery systems.[2][14]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. interchim.fr [interchim.fr]

- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioconjugation application notes [bionordika.fi]

- 16. jenabioscience.com [jenabioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. broadpharm.com [broadpharm.com]

- 22. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

Basic principles of using Cy5 azide in biological research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Cy5 azide, a versatile far-red fluorescent probe, in biological research. Cyanine 5 (Cy5) azide is a powerful tool for labeling and visualizing biomolecules due to its high extinction coefficient, good quantum yield, and emission in a spectral range that minimizes autofluorescence from biological samples. This guide provides detailed experimental protocols, quantitative data, and troubleshooting advice to enable researchers to effectively utilize Cy5 azide in their studies.

Core Principles of Cy5 Azide Chemistry

Cy5 azide is a derivative of the cyanine dye Cy5, featuring a reactive azide (-N3) group. This functional group allows for its covalent attachment to biomolecules through highly specific and efficient bioorthogonal "click chemistry" reactions. The resulting fluorescently labeled molecules can be detected and quantified using various techniques, including fluorescence microscopy, flow cytometry, and in-gel imaging.

Chemical and Physical Properties

A summary of the key properties of Cy5 azide is presented in the table below. These parameters are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | [1][2] |

| Emission Maximum (λem) | ~670 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.2 | [3] |

| Molecular Weight | Varies by supplier, typically ~800-900 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| pH Stability | Stable over a pH range of 4-10 | [2] |

Bioorthogonal Labeling Reactions

Cy5 azide is primarily utilized in two types of click chemistry reactions for biomolecule labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction is a highly efficient and widely used method for labeling biomolecules. It involves the reaction of the Cy5 azide with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC is a copper-free click chemistry reaction that is particularly useful for labeling in live cells, as it avoids the cytotoxicity associated with copper catalysts. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with the azide group of Cy5 azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental Protocols

This section provides detailed protocols for labeling biomolecules with Cy5 azide and subsequent analysis.

Labeling of Proteins with Cy5 Azide via CuAAC

This protocol describes the labeling of an alkyne-modified protein with Cy5 azide.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

-

Cy5 azide stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (final concentration 1-10 µM)

-

Cy5 azide (final concentration 2-5 molar excess over the protein)

-

THPTA (final concentration 5-fold molar excess over CuSO4)

-

CuSO4 (final concentration 50-100 µM)

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 1-5 mM. Gently mix the solution.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Remove unreacted Cy5 azide and copper catalyst using a suitable purification method.[4]

| Purification Method | Advantages | Disadvantages |

| Size-Exclusion Chromatography (SEC) | High resolution, good for separating protein from free dye. | Can be time-consuming, potential for sample dilution. |

| Dialysis | Simple, good for large sample volumes. | Slow, may not be suitable for small proteins. |

| Spin Columns | Fast, convenient for small sample volumes. | Lower resolution than SEC, potential for protein loss. |

Labeling of Live Cells with Cy5 Azide via SPAAC

This protocol details the labeling of cell surface glycans that have been metabolically engineered to contain azide groups.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

-

Cy5-DBCO stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Preparation: Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for metabolic incorporation.

-

Labeling:

-

Wash the cells twice with warm PBS.

-

Add pre-warmed cell culture medium containing Cy5-DBCO (final concentration 10-50 µM).

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

-

Washing: Wash the cells three times with warm PBS to remove unreacted Cy5-DBCO.

-

Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Applications in Biological Research

Cy5 azide is a versatile tool with a wide range of applications in biological research.

Fluorescence Microscopy

Cy5 azide-labeled biomolecules can be visualized with high sensitivity and resolution using fluorescence microscopy. The far-red emission of Cy5 minimizes background fluorescence from cellular components.

General Immunofluorescence Protocol with Cy5-labeled Secondary Antibody:

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[1]

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a Cy5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[1]

-

Washing and Mounting: Wash the cells with PBS and mount on a microscope slide with an antifade mounting medium.

Flow Cytometry

Flow cytometry can be used to quantify the fluorescence of individual cells labeled with Cy5 azide, allowing for the analysis of cell populations based on the expression of specific markers.

General Flow Cytometry Protocol for Labeled Cells:

-

Cell Preparation: Prepare a single-cell suspension of labeled cells in a suitable buffer (e.g., PBS with 1% BSA).

-

Staining (Optional): If co-staining with other antibodies, perform the staining protocol as required.

-

Analysis: Analyze the cells on a flow cytometer equipped with a 633 nm or 640 nm laser for excitation and an appropriate emission filter for Cy5 (typically around 660/20 nm).[5]

Visualizing Protein Trafficking

Cy5 azide can be used to study the dynamic processes of protein trafficking. For instance, by metabolically labeling newly synthesized proteins with an alkyne-containing amino acid, their subsequent localization and movement within the cell can be tracked by labeling with Cy5 azide at different time points.

Workflow for tracking protein trafficking using Cy5 azide labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no fluorescence signal | Inefficient labeling reaction. | Optimize reactant concentrations, reaction time, and temperature. Ensure the freshness of the sodium ascorbate solution for CuAAC. |

| Degradation of Cy5 azide. | Store Cy5 azide desiccated at -20°C and protected from light. | |

| High background fluorescence | Incomplete removal of unreacted Cy5 azide. | Use a more stringent purification method or increase the number of washing steps. |

| Non-specific binding of the probe. | Include a blocking step in your protocol. | |

| Cell death (in live-cell imaging) | Copper toxicity in CuAAC. | Use a copper-free SPAAC reaction. If CuAAC is necessary, use a copper chelator like THPTA. |

| High concentration of labeling reagent. | Titrate the concentration of the Cy5 azide or Cy5-DBCO to find the optimal balance between signal and toxicity. |

This guide provides a comprehensive overview of the principles and applications of Cy5 azide in biological research. By following the detailed protocols and considering the troubleshooting advice, researchers can effectively employ this powerful fluorescent probe to gain deeper insights into complex biological processes.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This specific Cy5 derivative is equipped with an azide functional group, enabling its attachment to proteins through bioorthogonal "click chemistry" reactions. The inclusion of polyethylene glycol (PEG) linkers enhances the solubility and reduces aggregation of the labeled protein. Two primary methods for labeling are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to guide researchers in achieving efficient and specific labeling of their target proteins for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Characteristics of this compound

Quantitative data for the this compound dye are summarized in the table below. These values are essential for calculating the degree of labeling and for spectroscopic analysis of the final conjugate.

| Property | Value | Reference |

| Molecular Weight | 782.4 g/mol | [1] |

| Excitation Maximum (λmax) | 649 nm | [1][2][3] |

| Emission Maximum (λem) | 667 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) at λmax | 232,000 M-1cm-1 | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Experimental Workflow Overview

The general workflow for labeling proteins with this compound involves several key stages: protein preparation, the labeling reaction (either CuAAC or SPAAC), purification of the conjugate, and characterization of the labeled protein.

References

Application Notes and Protocols for Live Cell Imaging with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for live cell imaging. This cyanine 5-based probe is functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions for the specific labeling of biomolecules in living cells. The inclusion of polyethylene glycol (PEG) linkers enhances the probe's solubility and biocompatibility.

This document outlines the principles of bioorthogonal labeling, provides detailed experimental protocols for live cell imaging, and presents data in a structured format for easy interpretation.

Principle of Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most common approach for utilizing this compound involves a two-step labeling strategy:

-

Metabolic or Enzymatic Incorporation of a Bioorthogonal Handle: Cells are first treated with a metabolic precursor containing a complementary functional group, typically a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, or lipids) through the cell's natural metabolic pathways.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group on the this compound probe then reacts specifically and covalently with the incorporated alkyne handle.[1][2] This "click" reaction is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for live cell imaging.[2][3]

The result is the specific attachment of the Cy5 fluorophore to the target biomolecules, allowing for their visualization and tracking in real-time.

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound in live cell imaging. Note that optimal conditions may vary depending on the cell type, the specific metabolic label used, and the experimental setup.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Excitation Maximum (nm) | 649[4][5] |

| Emission Maximum (nm) | 667[4][5] |

| Molecular Weight ( g/mol ) | 782.4[4] |

| Solubility | Water, DMSO, DMF[4] |

Table 2: Recommended Starting Conditions for Live Cell Imaging

| Parameter | Recommended Range | Notes |

| Metabolic Labeling | ||

| Alkyne-modified precursor concentration | 10 - 100 µM | Optimize for each cell line and precursor. |

| Incubation time | 12 - 48 hours | Dependent on the turnover rate of the target biomolecule. |

| SPAAC Reaction | ||

| This compound concentration | 1 - 10 µM | Higher concentrations may increase background signal. |

| Incubation time | 30 - 120 minutes | Shorter times are possible with more reactive alkynes. |

| Incubation Temperature | 37°C |

Experimental Protocols

This section provides a detailed protocol for metabolic labeling of cellular proteins with an alkyne-containing amino acid analog, followed by fluorescent labeling with this compound.

Protocol 1: Live Cell Imaging of Newly Synthesized Proteins

This protocol describes the labeling of newly synthesized proteins by incorporating an alkyne-containing methionine analog, L-homopropargylglycine (HPG), followed by SPAAC with this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

L-homopropargylglycine (HPG)

-

This compound

-